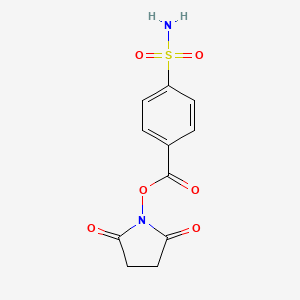![molecular formula C16H12N4O2 B15208091 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline CAS No. 94205-93-3](/img/structure/B15208091.png)
4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline is a complex organic compound characterized by its nitro group and quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline typically involves the reaction of 4-nitroaniline with quinoline derivatives under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Production of amino derivatives and hydroxylamines.
Substitution: Generation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to interact with microbial cell membranes makes it a candidate for new antibiotic formulations.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its ability to bind to enzymes and receptors. The quinoline moiety contributes to its stability and reactivity, enhancing its overall effectiveness.
Comparison with Similar Compounds
4-Nitroaniline: Similar in structure but lacks the quinoline group.
Quinoline derivatives: Various quinoline-based compounds with different substituents.
Aniline derivatives: Compounds with different functional groups attached to the aniline ring.
Uniqueness: 4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline stands out due to its combination of nitro and quinoline groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.
Properties
CAS No. |
94205-93-3 |
|---|---|
Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)14-7-5-13(6-8-14)19-18-11-12-9-10-17-16-4-2-1-3-15(12)16/h1-11,19H/b18-11+ |
InChI Key |
WEEVFEOJPTVWDC-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)


![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
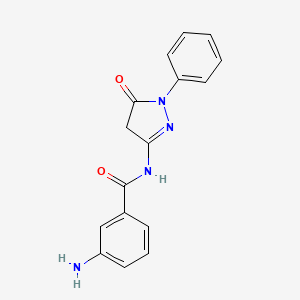
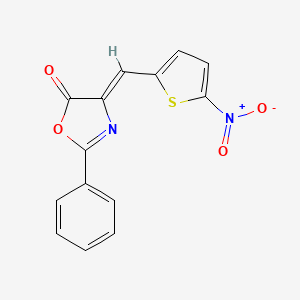


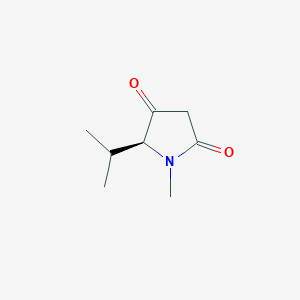
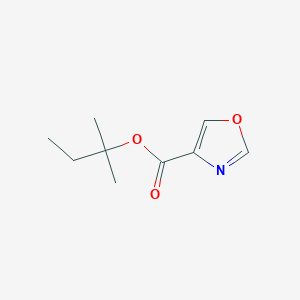
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
